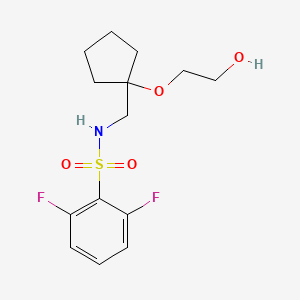

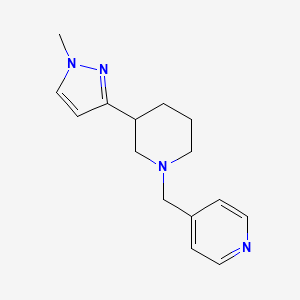

![molecular formula C20H20BrN3OS B2541298 1-{[2-(4-Bromophenoxy)-1,3-thiazol-5-yl]methyl}-4-phenylpiperazine CAS No. 692738-17-3](/img/structure/B2541298.png)

1-{[2-(4-Bromophenoxy)-1,3-thiazol-5-yl]methyl}-4-phenylpiperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “1-{[2-(4-Bromophenoxy)-1,3-thiazol-5-yl]methyl}-4-phenylpiperazine” is a chemical compound that has a thiazole ring and a piperazine ring in its structure . Thiazole is a common structural motif found in agrochemicals and pharmaceuticals, in part due to its ability to positively modulate the pharmacokinetic properties of a drug substance . Piperazine can be found in biologically active compounds for a variety of disease states .

Molecular Structure Analysis

The molecular structure of this compound includes a thiazole ring and a piperazine ring . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The piperazine ring is a common structural motif found in many biologically active compounds .Scientific Research Applications

Tuberculostatic Activity

1-{[2-(4-Bromophenoxy)-1,3-thiazol-5-yl]methyl}-4-phenylpiperazine derivatives have been explored for their potential in treating tuberculosis. A study demonstrated the synthesis of various phenylpiperazine derivatives and their subsequent testing for in vitro tuberculostatic activity. It was found that the minimum inhibiting concentrations (MIC) of these compounds ranged between 25 - 100 mg/ml, indicating a promising avenue for developing novel treatments for tuberculosis (Foks et al., 2004).

Antihypertensive Agents

Another significant application of this chemical compound is in the realm of cardiovascular health. Research has shown the synthesis of certain phenylpiperazine and phenylpiperidin derivatives of this compound, which were found to be potent alpha 1-adrenoceptor antagonists. Their antihypertensive properties were confirmed through evaluations on spontaneously hypertensive rats, making these derivatives potential candidates for antihypertensive medication (Chern et al., 1993).

Photodynamic Therapy for Cancer Treatment

The compound has also been investigated for its application in photodynamic therapy, a treatment modality for cancer. A study described the synthesis of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing this compound. These derivatives exhibit high singlet oxygen quantum yields, making them potent photosensitizers for photodynamic therapy in cancer treatment (Pişkin et al., 2020).

Antimicrobial Activity

The antimicrobial potential of derivatives of this compound has been a subject of research as well. One study synthesized new derivatives and tested their activity against various microorganisms, further highlighting the compound's relevance in developing new antimicrobial agents (Abdelhamid et al., 2010).

Future Directions

The future directions for research on this compound could involve further exploration of its synthesis, chemical reactions, mechanism of action, and biological activities. Given the wide range of biological activities associated with thiazole and piperazine compounds, this compound could potentially have various applications in the field of medicinal chemistry .

properties

IUPAC Name |

2-(4-bromophenoxy)-5-[(4-phenylpiperazin-1-yl)methyl]-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20BrN3OS/c21-16-6-8-18(9-7-16)25-20-22-14-19(26-20)15-23-10-12-24(13-11-23)17-4-2-1-3-5-17/h1-9,14H,10-13,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLHQKCXFAHOHFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CN=C(S2)OC3=CC=C(C=C3)Br)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20BrN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

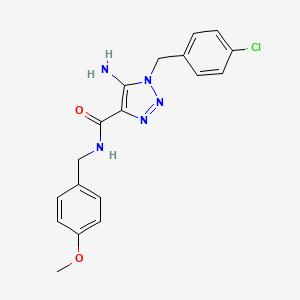

![N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide](/img/structure/B2541216.png)

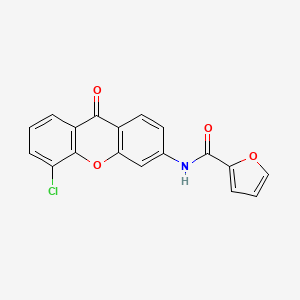

![methyl 4-{[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]oxy}benzoate](/img/structure/B2541218.png)

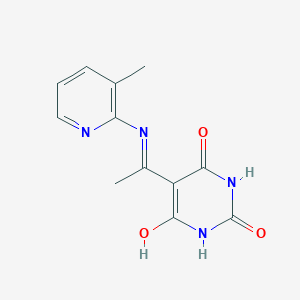

![2-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2541219.png)

![3-(4-ethylphenyl)-5-(3-methoxybenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2541223.png)

![(5-chloro-2-methoxyphenyl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone](/img/structure/B2541232.png)

![1-(2-Chlorophenyl)-3-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea](/img/structure/B2541236.png)